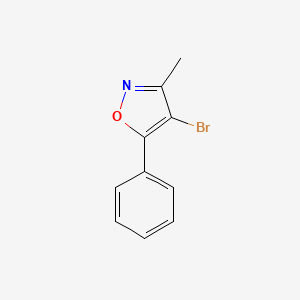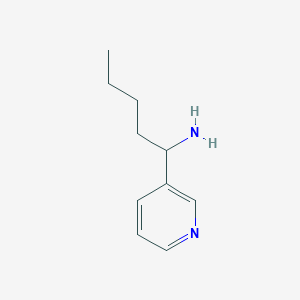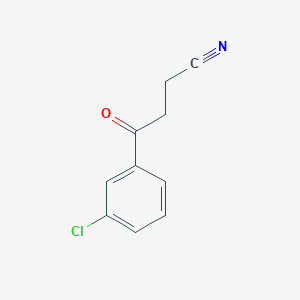
4-Bromo-3-methyl-5-phenylisoxazole
Overview
Description
“4-Bromo-3-methyl-5-phenylisoxazole” is a chemical compound with the molecular formula C11H10BrNO . It is a type of isoxazole, which is a five-membered heterocyclic compound commonly found in many commercially available drugs .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular weight of “this compound” is 252.11 . The SMILES string representation of this compound isCc1onc(-c2ccccc2)c1CBr . Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 252.11 and a molecular formula of C11H10BrNO .Scientific Research Applications
1. Base-Induced Decomposition Studies
4-Bromo-3-methyl-5-phenylisoxazole, as part of the phenylisoxazole family, has been studied in the context of its base-induced decomposition. Research on derivatives of phenylisoxazole, including bromo- and nitrophenyl derivatives, revealed insights into the kinetics and mechanism of this process. This included the understanding of the one-stage concerted abstraction of the proton in position 3 and scission of the N–O bond (Munno, Bertini, & Lucchesini, 1977).
2. Tautomerism in Heteroaromatic Compounds
The tautomerism of heteroaromatic compounds with five-membered rings, including this compound, has been explored. These studies provided valuable information on the structural and chemical properties of these compounds, enhancing our understanding of their behavior in different solvents and conditions (Boulton & Katritzky, 1961).
3. Structural and Chemical Characterization
Research has been conducted on the structural and chemical characterization of isoxazole derivatives. Studies on bromination of isoxazoles, including this compound, have highlighted significant differences in physical properties between compounds with varying aryl substitutions. These findings have implications for the synthesis and application of these compounds in various scientific fields (Sarlo, Fabbrini, & Renzi, 1966).
4. Isoxazole as COX-1 Inhibitor
While directly not on this compound, studies on similar isoxazole derivatives have explored their potential as selective cyclooxygenase-1 (COX-1) inhibitors. This research is significant for understanding the biochemical selectivity and potential therapeutic applications of isoxazole derivatives (Vitale et al., 2013).
5. 13C NMR Spectroscopy in Heterocycles
Advanced spectroscopic methods, like 13C NMR, have been used to study derivatives of this compound. This research offers insights into the electronic environment and structural conformation of these compounds, which is vital for their application in material science and pharmaceutical research (Yu et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Isoxazoles, in general, interact with their targets in various ways depending on the specific drug and target . More research is needed to elucidate the exact interaction of 4-Bromo-3-methyl-5-phenylisoxazole with its targets.
Biochemical Pathways
Isoxazoles are known to be involved in a variety of biological processes, but the exact pathways and downstream effects would depend on the specific targets of the compound .
properties
IUPAC Name |
4-bromo-3-methyl-5-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZPMYDRPGDHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505222 | |
| Record name | 4-Bromo-3-methyl-5-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31301-50-5 | |
| Record name | 4-Bromo-3-methyl-5-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)








![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)

